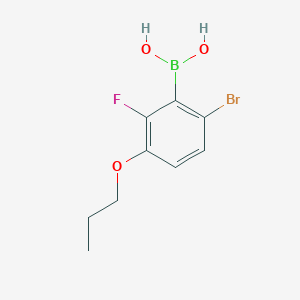

6-溴-2-氟-3-丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

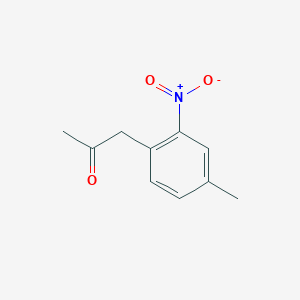

The synthesis of halogenated phenylboronic acids typically involves halogenated benzene derivatives as starting materials. In one of the studies, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized starting from 4-bromo-2-fluorobenzonitrile using a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally, the introduction of the borono group . This methodology could potentially be adapted for the synthesis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid by altering the substituents and the order of the reactions.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The presence of halogens such as bromine and fluorine in the aromatic ring can influence the reactivity and stability of the boronic acid. The electronic effects of these substituents could be analyzed through spectroscopic methods such as NMR, as seen in the study of halopurine nucleosides .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a widely used cross-coupling reaction to form carbon-carbon bonds. The presence of halogens on the aromatic ring can also lead to nucleophilic aromatic substitution (S_NAr) reactions, as discussed in the paper on halopurine nucleosides . The specific reactivity of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid would depend on the position of the substituents and the electronic effects they impart.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The halogen substituents can affect the acid's boiling point, melting point, solubility, and stability. The fluorogenic reagents discussed in the papers, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, are used for the detection of carboxylic acids in HPLC, indicating the importance of understanding the fluorescent properties of halogenated compounds . These properties would be relevant for the analysis of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as well.

科学研究应用

合成和材料科学应用

卤代吡啶和吡啶酮的多功能合成:类似于6-溴-2-氟-3-丙氧基苯硼酸的化合物,如5-溴-2-氟-3-吡啶硼酸,已经合成并用于通过Suzuki反应多功能合成二取代的2-氟吡啶和2-吡啶酮。这些吡啶和吡啶酮在各种化学合成中很重要,展示了卤代硼酸在创建复杂杂环结构中的实用性 (Sutherland & Gallagher, 2003)。

卤代硼酸脱卤反应:对芳基硼酸的卤代硼酸脱卤研究,如将氰基-氟苯硼酸转化为芳基溴化物和氯化物,展示了硼酸在合成化学中的反应性和多功能性。这对于容易合成卤代芳香化合物具有重要意义,这些化合物在药物化学和材料科学中很有价值 (Szumigala et al., 2004)。

杂环吡啶的交叉偶联反应:新型吡啶硼酸的开发及其在Suzuki交叉偶联反应中的应用,可以产生杂环吡啶,这表明硼酸在创造具有潜在电子和光学性能的化合物中发挥着重要作用。这些反应在有机电子材料和药物的开发中具有基础性意义 (Parry et al., 2003)。

属性

IUPAC Name |

(6-bromo-2-fluoro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFJKFUWHJKBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584816 |

Source

|

| Record name | (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoro-3-propoxyphenylboronic acid | |

CAS RN |

1072951-85-9 |

Source

|

| Record name | B-(6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)